molecular formula C13H10F3NO2 B8696670 Benzenemethanol, 4-(3-pyridinyloxy)-3-(trifluoromethyl)- CAS No. 185245-54-9

Benzenemethanol, 4-(3-pyridinyloxy)-3-(trifluoromethyl)-

Cat. No.: B8696670
CAS No.: 185245-54-9
M. Wt: 269.22 g/mol
InChI Key: QMFMNXIGISFCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, 4-(3-pyridinyloxy)-3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C13H10F3NO2 and its molecular weight is 269.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

185245-54-9

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

[4-pyridin-3-yloxy-3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)11-6-9(8-18)3-4-12(11)19-10-2-1-5-17-7-10/h1-7,18H,8H2

InChI Key

QMFMNXIGISFCMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.9 g of methyl 4-(3-pyridyloxy)-3-trifluoromethylbenzoate was dissolved in 10 ml of THF and 235 mg of LiAlH4 were added at 0° C. The mixture was stirred at RT for 3 h, poured onto 50 ml of 1 N Na2CO3 and extracted 3 times with 50 ml of EA. It was dried over Na2SO4 and the solvent was removed in vacuo. 780 mg of a white solid were obtained, which was used without further purification.
Name
methyl 4-(3-pyridyloxy)-3-trifluoromethylbenzoate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
235 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.9 g of methyl 4-(3-pyridyloxy)-3-trifluoromethylbenzoate was dissolved in 10 ml of THF and 235 mg of LiAlH4 were added at 0° C. The mixture was stirred at RT for 3 h, poured onto 50 ml of 1N Na2 CO3 and extracted 3 times with 50 ml of EA. It was dried over Na2SO4 and the solvent was removed in vacuo. 780 mg of a white solid were obtained, which was used without further purification.
Name
methyl 4-(3-pyridyloxy)-3-trifluoromethylbenzoate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
235 mg
Type
reactant
Reaction Step Two

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